molecular formula C23H38O4 B12759465 1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one CAS No. 287389-87-1

1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one

Cat. No.: B12759465
CAS No.: 287389-87-1
M. Wt: 378.5 g/mol
InChI Key: YLWJMUPPJKELEC-RSWURYEXSA-N
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Description

(+)-Persenone A: is a naturally occurring compound found in avocado fruit. It belongs to the class of compounds known as diarylheptanoids, which are characterized by two aromatic rings connected by a seven-carbon chain. This compound has garnered significant interest due to its potential health benefits and unique chemical properties.

Properties

CAS No.

287389-87-1

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

[(2R,5E,12Z,15Z)-2-hydroxy-4-oxohenicosa-5,12,15-trienyl] acetate

InChI

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,17-18,23,26H,3-6,9,12-16,19-20H2,1-2H3/b8-7-,11-10-,18-17+/t23-/m1/s1

InChI Key

YLWJMUPPJKELEC-RSWURYEXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCC/C=C/C(=O)C[C@H](COC(=O)C)O

Canonical SMILES

CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Persenone A typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aromatic rings: The aromatic rings are synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Connecting the aromatic rings: The two aromatic rings are connected by a seven-carbon chain through a series of coupling reactions, such as Suzuki or Heck coupling.

    Final modifications: The final steps involve introducing specific functional groups to achieve the desired structure of (+)-Persenone A.

Industrial Production Methods: Industrial production of (+)-Persenone A is still in the research and development stage. advancements in synthetic chemistry and process optimization are expected to pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Persenone A can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert (+)-Persenone A into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: (+)-Persenone A is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.

Biology: In biological research, (+)-Persenone A is investigated for its potential antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation.

Medicine: Preliminary studies suggest that (+)-Persenone A may have therapeutic potential in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate various biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, (+)-Persenone A is explored for its potential use in developing natural preservatives and additives for food and cosmetic products.

Mechanism of Action

The mechanism of action of (+)-Persenone A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Antioxidant Activity: (+)-Persenone A scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Modulation of Signaling Pathways: (+)-Persenone A influences key signaling pathways involved in cell proliferation, apoptosis, and stress response.

Comparison with Similar Compounds

    Curcumin: Found in turmeric, curcumin is another diarylheptanoid with antioxidant and anti-inflammatory properties.

    Gingerol: Present in ginger, gingerol shares structural similarities with (+)-Persenone A and exhibits similar biological activities.

    Resveratrol: A polyphenol found in grapes, resveratrol is known for its antioxidant and anti-inflammatory effects.

Uniqueness of (+)-Persenone A: (+)-Persenone A stands out due to its unique structure and the specific combination of biological activities it exhibits

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